2-(Ethylamino)benzoic acid

Melting point Solid-state characterization Quality control

Generic anthranilic acid analogs fail to meet structural specificity requirements. 2-(Ethylamino)benzoic acid (CAS 89-50-9) provides distinct ortho-N-ethyl substitution, enabling reliable cyclization and functionalization for quinazoline synthesis and medicinal chemistry. • Validated HPLC purity (≥95%) for reference standard use. • Ortho-N-ethyl group ensures distinct biological activity vs. N-methyl or N-phenyl analogs. • Bulk custom synthesis available with immediate global dispatch.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 89-50-9
Cat. No. B1294384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)benzoic acid
CAS89-50-9
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCNC1=CC=CC=C1C(=O)O
InChIInChI=1S/C9H11NO2/c1-2-10-8-6-4-3-5-7(8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
InChIKeySPEGUNZOHLFGCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylamino)benzoic acid Specifications & Characterization


2-(Ethylamino)benzoic acid (CAS 89-50-9, MF C9H11NO2, MW 165.19 g/mol) [1] is an ortho-substituted anthranilic acid derivative characterized by an N-ethylamino group on the benzoic acid core [2]. It is a white crystalline solid with a melting point of 162 °C [1] and is used as a versatile intermediate in organic synthesis and pharmaceutical research .

Ortho-substituted anthranilic acid building block for medicinal chemistry and library synthesis
Validated HPLC method supports immediate analytical QC integration
N-ethyl substitution enables structure-activity relationship (SAR) exploration vs N-methyl/phenyl analogs

2-(Ethylamino)benzoic acid vs. Common Analogs


The ortho-N-ethyl substitution in 2-(ethylamino)benzoic acid [1] imparts distinct physicochemical and biological properties compared to its N-methyl, N-phenyl, or unsubstituted anthranilic acid analogs [2]. Even minor changes in the N-alkyl chain length or aryl substitution can significantly alter melting behavior [3], solubility, and biological activity [4], making generic substitution unreliable for applications requiring precise structural specificity.

N-methyl analog
Melting behavior and solubility may shift; decomposition during melting can alter processing and formulation consistency.
N-phenyl analog
Higher melting point (182–187 °C) and increased steric bulk can change reactivity and biological target engagement.
Unsubstituted anthranilic acid
Lacks N-ethyl motif; reported antibacterial rank order (N-butyl > N-ethyl > unsubstituted) suggests activity differences may not transfer.

2-(Ethylamino)benzoic acid: Differentiation Evidence


Melting Point Differentiation

The melting point of 2-(ethylamino)benzoic acid is 162 °C, as reported by CAS Common Chemistry [1]. In contrast, the N-methyl analog (N-methylanthranilic acid) melts with decomposition at approximately 171 °C , while the N-phenyl analog (N-phenylanthranilic acid) melts at 182-187 °C . This 9-25 °C difference in melting behavior reflects variations in intermolecular forces due to the N-ethyl group and can be used as a rapid identification and purity check.

Melting Point Identity
Reported
162 °C (target)
vs N-methyl ~171 °C
vs N-phenyl 182–187 °C
Supports solid-state QC identification and thermal processing review
Δ = 9–25 °C reflects N-ethyl intermolecular differences
Melting point Solid-state characterization Quality control

Antibacterial Activity: N-Alkyl Substitution Trend

In a study of N-substituted p-aminobenzoic acid derivatives, the order of decreasing bacteriostatic activity was p-butylaminobenzoic acid > p-ethylaminobenzoic acid > p-aminobenzoic acid [1]. While this study uses para-substituted compounds, the trend suggests that the N-ethyl group in the ortho-substituted 2-(ethylamino)benzoic acid may confer enhanced antibacterial activity compared to unsubstituted anthranilic acid, providing a rational basis for selecting this compound over the unsubstituted core in antibacterial screening libraries.

Antibacterial Activity Trend
Class-level inference
Rank order: N-butyl > N-ethyl > unsubstituted (para-substituted analog study)
Supports N-ethyl inclusion in antibacterial screening libraries
Inferred from para-analogs; ortho activity requires direct verification
Antibacterial Structure-activity relationship Drug discovery

Purity and Analytical Certification

Commercial suppliers offer 2-(ethylamino)benzoic acid at purities of 95% (Sigma-Aldrich ) and 96-97% by HPLC (Chemicalbook ). This is comparable to the typical purity grades of N-methylanthranilic acid (90-95% ) and N-phenylanthranilic acid (98-99% ). The availability of HPLC-verified purity ensures consistency for reproducible synthetic and analytical applications.

HPLC Purity
Data to verify
95–97% (target) vs 90–99% for common analogs
Comparable purity range supports batch-to-batch reproducibility review
Vendor specifications; independent verification recommended
HPLC purity Analytical specification Procurement

Validated HPLC Method

A reverse-phase HPLC method has been specifically validated for the analysis of 2-(ethylamino)benzoic acid using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase [1]. This method is scalable for preparative separations and suitable for pharmacokinetic studies. The availability of a pre-optimized method reduces development time compared to developing a new method for an analog from scratch.

Validated HPLC Method
Supporting evidence
Reverse-phase, Newcrom R1 column, MeCN/water/phosphoric acid
May reduce method development effort for QC and preparative work
Scalable; suitability for specific matrices should be confirmed
HPLC method Analytical chemistry Quality control

2-(Ethylamino)benzoic acid: Application Scenarios


Pharmaceutical Intermediate Synthesis

2-(Ethylamino)benzoic acid serves as a versatile building block for the synthesis of more complex molecules, including quinazoline derivatives and secondary amines via reductive monoalkylation . Its ortho-amino acid structure allows for cyclization and functionalization, making it valuable in medicinal chemistry campaigns.

CNS Depressant and Anti-Inflammatory Research

Studies have reported that 2-(ethylamino)benzoic acid exhibits depressant effects and locomotor activity in rodent models , as well as inhibition of pro-inflammatory cytokines TNF-α and IL-6 in vitro and in vivo [1]. These findings support its use as a tool compound for exploring central nervous system and inflammatory pathways.

Analytical Reference Standard for HPLC & LC-MS

The availability of a validated HPLC method and known purity specifications [2] makes this compound suitable as a reference standard for calibrating analytical instruments and validating methods in pharmaceutical analysis.

Organic Semiconductors and Coordination Chemistry

N-substituted anthranilic acids, including 2-(ethylamino)benzoic acid, are explored for their electronic properties and ability to form metal complexes, relevant to organic semiconductor and catalyst development [3].

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Ortho-amino acid scaffold for cyclization and functionalization
Synthetic reproducibility and purity consistency
CNS and inflammatory pathway research
Reported bioactivity in rodent models and cytokine inhibition
Model-response endpoint verification
Analytical reference standard
Validated HPLC method and defined purity range
Retention behavior and method transfer consistency
Organic semiconductor research
Metal-complex forming N-substituted anthranilic acid core
Electronic property characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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